[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester
Overview
Description
“[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester” is a chemical compound with the CAS Number: 145881-74-9 . Its IUPAC name is benzyl 2-(2-hydroxyethoxy)ethylcarbamate . The compound has a molecular weight of 239.27 .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15)
. This indicates the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
The compound is a solid or liquid under normal conditions . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Kinetic Resolution
A novel application in scientific research for compounds like [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester involves their use in the synthesis and kinetic resolution of racemic mixtures. For instance, optically active carboxylic esters have been produced through the kinetic resolution of racemic alpha-substituted carboxylic acids using achiral alcohols, aromatic or aliphatic carboxylic anhydrides, and chiral acyl-transfer catalysts. This method has shown effectiveness in generating nonracemic nonsteroidal anti-inflammatory drugs from racemic compounds through a transacylation process (Shiina et al., 2010).
Preparation of Hydroxamic Acids
Hydroxamic acids, crucial for chelating hard metal ions like Fe(III), have seen advancements in their preparation methods. A strategy utilizing N-benzyloxy carbamic acid ethyl ester has been developed, offering a new approach to generate functionalized protected hydroxamic acids. This methodology aids in the synthesis of a variety of potential metal-binding hosts, showcasing the versatility of compounds similar to this compound in medicinal and diagnostic chemistry (Liu et al., 2009).
Photodegradation Studies
Research has also extended into the photodegradation of contaminants like parabens in water, where esters of p-hydroxybenzoic acid (similar in structural motif to this compound) have been studied. The findings from these studies are pivotal for understanding the degradation pathways and kinetics of environmental contaminants, thereby contributing to the development of more efficient water treatment technologies (Gmurek et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPGZLVPTVWFSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145881-74-9 | |
Record name | 145881-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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